(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]
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Overview
Description
(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] is an organic compound with a complex structure that includes a phenylene group and two acenaphthylene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] typically involves the reaction of 1,4-dibromobenzene with acenaphthene in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Diacetylbenzene: Similar structure but lacks the acenaphthylene moieties.
p-Acetylacetophenone: Contains a phenylene group with acetyl substituents but differs in the overall structure.
1,4-Diacetylbenzene: Another related compound with a simpler structure.
Uniqueness
(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] is unique due to the presence of both phenylene and acenaphthylene groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or structural characteristics.
Properties
CAS No. |
107508-59-8 |
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Molecular Formula |
C32H22O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[4-(1,2-dihydroacenaphthylene-5-carbonyl)phenyl]-(1,2-dihydroacenaphthylen-5-yl)methanone |
InChI |
InChI=1S/C32H22O2/c33-31(27-17-15-21-9-7-19-3-1-5-25(27)29(19)21)23-11-13-24(14-12-23)32(34)28-18-16-22-10-8-20-4-2-6-26(28)30(20)22/h1-6,11-18H,7-10H2 |
InChI Key |
SPHUSTABFYWQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=C6CCC7=C6C5=CC=C7 |
Origin of Product |
United States |
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